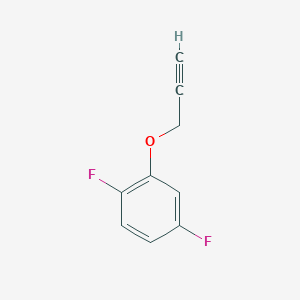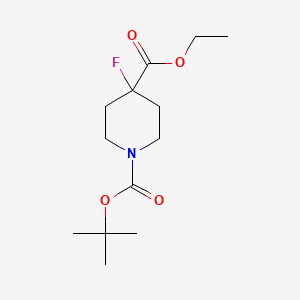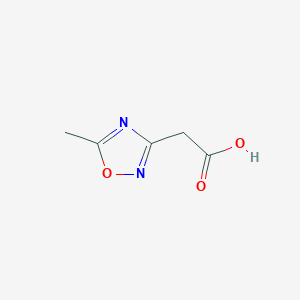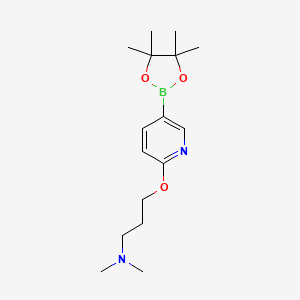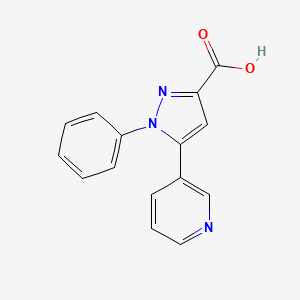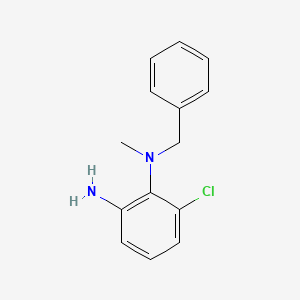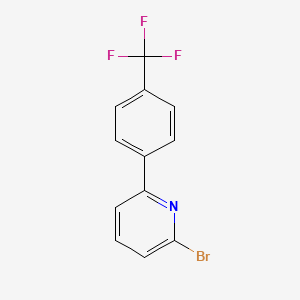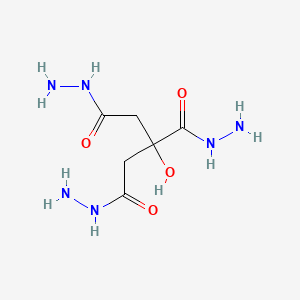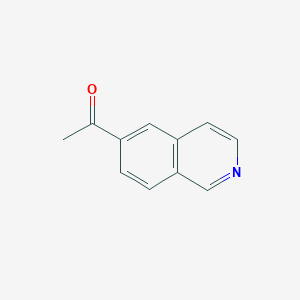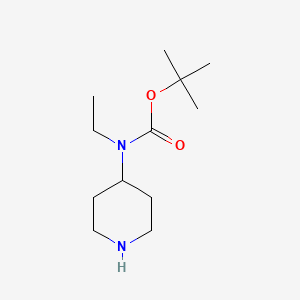
5-(2,4-Dichlorophenyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(2,4-Dichlorophenyl)pyridin-2(1H)-one" is not directly mentioned in the provided papers, but it is structurally related to several heterocyclic compounds that have been synthesized and studied. These compounds typically contain chlorophenyl groups and pyridine moieties, which are common in medicinal chemistry due to their potential biological activities. The papers discuss various derivatives of pyridine and chlorophenyl-containing compounds, their synthesis, crystal structure, and properties, which can provide insights into the analysis of "5-(2,4-Dichlorophenyl)pyridin-2(1H)-one".
Synthesis Analysis
The synthesis of related compounds involves the formation of heterocyclic rings, often through reactions with aldehydes, amines, or other functional groups. For instance, the synthesis of triazole derivatives is described, where a 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole is treated with aldehydes to yield new compounds . Similarly, the preparation of pyrrolidine derivatives from tetramates or tetramic acids is discussed, indicating a multi-step synthetic approach . These methods could potentially be adapted for the synthesis of "5-(2,4-Dichlorophenyl)pyridin-2(1H)-one".
Molecular Structure Analysis
Crystal structure analysis is a common theme in the papers, where X-ray diffraction is used to determine the molecular and crystal structure of the synthesized compounds. For example, the crystal structure of a pyrazoline derivative is solved using direct methods and refined to a final R-factor . Another study reports the structure of a pyrrolidine derivative, highlighting the conformation of the rings and the presence of weak intermolecular interactions . These analyses provide valuable information on the molecular geometry, which is crucial for understanding the properties and reactivity of "5-(2,4-Dichlorophenyl)pyridin-2(1H)-one".
Chemical Reactions Analysis
The papers describe various chemical reactions, including the formation of Cl...Cl aggregates , and the [2+2]-photocycloaddition reactions of dihydropyrrol-2-ones and dihydropyridin-2-ones . These reactions are indicative of the reactivity patterns of chlorophenyl and pyridine derivatives, which could be relevant for the chemical reactions analysis of "5-(2,4-Dichlorophenyl)pyridin-2(1H)-one".
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized using spectroscopic methods such as FT-IR, NMR, and UV spectroscopy, as well as computational methods like DFT . These studies provide insights into the electronic structure, vibrational modes, and chemical shifts, which are important for understanding the behavior of "5-(2,4-Dichlorophenyl)pyridin-2(1H)-one". Additionally, the antioxidant and antiradical activities of some derivatives are evaluated, suggesting potential biological relevance .
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Properties
- Pyridine derivatives, including structures similar to 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one, have been studied for their structural, optical, and electronic properties. These compounds exhibit unique optical functions and energy gaps, making them potential candidates for electronic and photonic applications, such as in heterojunctions and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Biological Activity
- Compounds structurally related to 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one have shown biological activity, particularly in antimicrobial applications. These compounds have been explored for their antibacterial and antifungal properties, indicating potential use in the development of new therapeutic agents (Ladani et al., 2009).
Chemical Structure Analysis
- Research on compounds similar to 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one involves detailed structural analysis using techniques like X-ray crystallography. Understanding the molecular geometry and intermolecular interactions of these compounds is crucial for their application in various fields, including material science and pharmaceuticals (Ramesh et al., 2009).
Molecular Modeling and Docking Studies
- Molecular docking studies of pyridine derivatives provide insights into their potential as therapeutic agents. Computational modeling helps in understanding the interaction of these compounds with biological targets, paving the way for drug design and discovery (Ravula et al., 2016).
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-2-3-9(10(13)5-8)7-1-4-11(15)14-6-7/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNWAIHWOBUWMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603930 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |
CAS RN |
103824-13-1 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

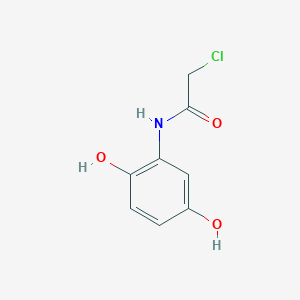
![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)
